molecular formula C17H17FN4O3S2 B2674821 2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251632-81-1

2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2674821
CAS RN: 1251632-81-1
M. Wt: 408.47
InChI Key: JWJFOLSXODKXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a derivative of triazolopyridin-3(2H)-ones . Triazolopyridin-3(2H)-ones are known for their excellent anti-psychotic activity and are useful as anti-psychotic agents .


Synthesis Analysis

Triazoles, including the 1,2,4-triazole scaffold in the given compound, have been synthesized using various methods . One method involves the reaction of benzamide with chloral hydrate to yield 3-aryl-1,2,4-triazole . The synthesis of triazole compounds has attracted much attention due to their broad biological activities .


Molecular Structure Analysis

The molecular structure of triazolopyridines, a class of compounds to which the given compound belongs, has been confirmed by IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, as well as single crystal X-ray diffraction .


Chemical Reactions Analysis

Triazoles, including the 1,2,4-triazole scaffold in the given compound, have been used in various fields such as pharmaceutical chemistry, agrochemistry, and material chemistry . They form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Scientific Research Applications

Anticancer Activity

1,2,4-triazolo[4,3-a]pyridines have been investigated as potential anticancer agents . Their ability to interact with different target receptors makes them a promising pharmacophore in the development of new anticancer drugs.

Antimicrobial Activity

These compounds also exhibit antimicrobial properties . They could be used in the development of new antimicrobial agents, contributing to the fight against drug-resistant bacterial and fungal strains.

Analgesic and Anti-inflammatory Activity

1,2,4-triazolo[4,3-a]pyridines have shown analgesic and anti-inflammatory activities . They could be used in the development of new drugs for the treatment of pain and inflammation.

Antioxidant Activity

These compounds have demonstrated antioxidant properties . They could be used in the development of new drugs for the treatment of diseases associated with oxidative stress.

Antiviral Activity

1,2,4-triazolo[4,3-a]pyridines have shown antiviral activities . They could be used in the development of new antiviral drugs.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the development of new enzyme inhibitors.

Antitubercular Agents

1,2,4-triazolo[4,3-a]pyridines have shown potential as antitubercular agents . They could be used in the development of new drugs for the treatment of tuberculosis.

Synthetic Intermediates

These compounds have a wide range of applications as synthetic intermediates . Their unique structural features make them useful in the synthesis of various other compounds.

Mechanism of Action

While the specific mechanism of action for “2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is not mentioned in the sources, triazolopyridin-3(2H)-ones are known to exhibit excellent anti-psychotic activity . They are useful as anti-psychotic agents .

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S2/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJFOLSXODKXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.